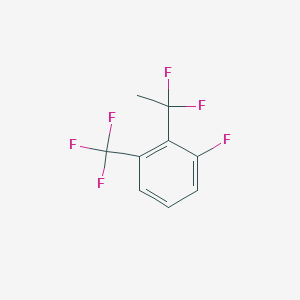

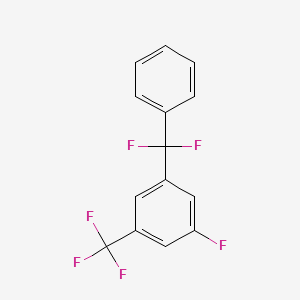

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene

Overview

Description

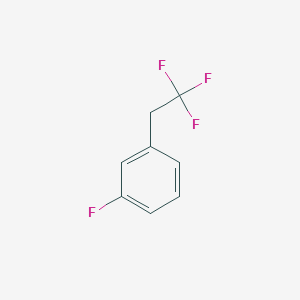

The compound is a derivative of benzene, which is a simple aromatic ring (C6H6). It has three substituents: a difluoroethyl group (-CHF2), a fluoro group (-F), and a trifluoromethyl group (-CF3). These fluorinated groups are often used in pharmaceuticals and agrochemicals because they can improve the properties of the molecules .

Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, similar compounds can undergo reactions like addition, substitution, or elimination. For instance, trifluoromethylalkenes can undergo hydrodefluorination to form gem-difluoroalkenes and terminal monofluoroalkenes .Scientific Research Applications

“2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H6F6 and a molecular weight of 228.13 . It is used for research purposes .

Another potential application could be in the field of fluorescence microscopy . Fluorescence microscopy is a technique that uses fluorescence to generate an image and is widely used in biological research. While the specific use of “2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene” in this field is not detailed, it’s possible that it could be used as a fluorescent probe or marker due to its chemical structure .

- Organic Synthesis : This compound could be used in the field of organic synthesis. A simple base mediated reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates was developed, which could deliver two distinct types of products depending on substrates, i.e. 4-trifluoromethyl pyrrolidine derivatives, or gem-difluoro-1,3-conjugated enyne derivatives . Various functionalized 4-(difluoromethylene)-1,2,3,4-tetrahydropyridines could be obtained in good yields via the gold (I)-catalysed 6-endo-dig cyclization of the corresponding gem-difluoro-1,3-conjugated enynes under mild conditions .

-

Microfluidic Devices : This compound could potentially be used in the development of microfluidic devices for fluid separation and water treatment processes . Microfluidics is the science and technology of systems handling low amounts of fluids, using structures from tens to hundreds of micrometres . These devices have various applications, including liquid–liquid extraction, separation of biological samples, and water purification .

-

Fluoro-functionalized Ionic Covalent Organic Frameworks (F-iCOFs) : This compound could be used in the creation of fluoro-functionalized ionic covalent organic frameworks (F-iCOFs) for highly selective enrichment and sensitive determination of perfluorinated sulfonates by MALDI-MS . The good thermal stability and excellent optical absorption properties of F-iCOF make it a brilliant matrix with no background noise .

-

Ionic Liquids : This compound could be used in the development of ionic liquids, which are considered as substitutes for organic solvents for many applications . These applications include liquid–liquid extraction or solvent extraction, an important purification or separation process in which the components of a solution separate from the primary liquid by contacting another immiscible liquid .

properties

IUPAC Name |

2-(1,1-difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-8(11,12)7-5(9(13,14)15)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIPTYOZLIFZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195387 | |

| Record name | 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

CAS RN |

1138445-24-5 | |

| Record name | 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)

![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)

![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)